Methyl 3-mercaptopropionimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

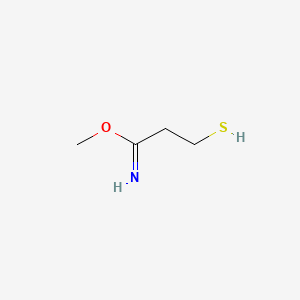

Methyl 3-mercaptopropionimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H9NOS and its molecular weight is 119.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemistry and Protein Modification

One of the primary applications of methyl 3-mercaptopropionimidate is in the modification of proteins. It is used to introduce thiol groups into proteins, which can enhance their stability and functionality. This modification is particularly useful in the following contexts:

- Cross-linking Proteins : this compound can facilitate the formation of cross-links between proteins, which is essential for studying protein interactions and structure .

- Bioconjugation : The compound is employed in bioconjugation techniques where it reacts with amine-containing biomolecules, allowing for the attachment of various labels or drugs to proteins .

Case Study: Protein Cross-linking

In a study examining histone proteins, this compound was utilized to create cleavable cross-links. This enabled researchers to investigate the structural dynamics of chromatin more effectively . The results demonstrated that such modifications could provide insights into protein interactions within cellular environments.

Nanomedicine

This compound has also found applications in nanomedicine, particularly in the development of multifunctional nanocarriers. Its ability to modify surfaces of nanoparticles enhances their therapeutic efficacy.

- Surface Modification : The compound can be used to thiolate surfaces of nanoparticles, improving their interaction with biological systems. This modification can enhance drug delivery efficiency and specificity .

- Targeted Drug Delivery : By attaching targeting ligands via this compound, researchers can create nanoparticles that selectively deliver drugs to specific cells or tissues, thereby increasing treatment effectiveness while minimizing side effects.

Case Study: Multifunctional Nanocarriers

A study published in Nature highlighted the use of this compound in preparing surface-modified nanomedicines for targeted therapy. The results indicated that these modified carriers significantly improved drug accumulation at target sites compared to unmodified counterparts .

Industrial Applications

Beyond research, this compound has industrial applications as well:

- Agrochemicals : It serves as an intermediate in synthesizing agrochemicals, contributing to crop protection products that are more environmentally friendly than traditional options .

- Cosmetics and Cleaning Agents : The compound is also utilized as a building block for biocides used in cleaning agents and cosmetic formulations, enhancing their effectiveness while reducing harmful environmental impacts .

Summary Table of Applications

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Biochemistry | Protein cross-linking | Insights into protein interactions |

| Bioconjugation | Enhanced stability and functionality | |

| Nanomedicine | Surface modification of nanoparticles | Improved drug delivery |

| Targeted drug delivery | Increased treatment specificity | |

| Industrial Applications | Agrochemical intermediates | Environmentally friendly crop protection |

| Biocides for cosmetics and cleaning agents | Reduced environmental impact |

Análisis De Reacciones Químicas

Chemical Reactions Analysis

Methyl 3-mercaptopropionimidate, if structurally analogous to Methyl 3-mercaptopropionate (C₄H₈O₂S), would exhibit reactivity centered on its thiol (-SH) and ester/imidyl functional groups. Below is a detailed breakdown of feasible reaction pathways, supported by extrapolated data from related compounds.

1.1. Oxidation Reactions

The thiol group is highly susceptible to oxidation, forming disulfides or sulfonic acids.

| Reagents/Conditions | Products | Mechanism |

|---|---|---|

| H₂O₂ (aqueous, mild acidic) | Disulfide dimer | Radical-mediated dimerization |

| KMnO₄ (acidic, heat) | Sulfonic acid derivative | Two-electron oxidation of -SH to -SO₃H |

| O₂ (air, catalytic metal) | Disulfide | Autoxidation via thiyl radical intermediates |

Key Findings :

-

Oxidation kinetics depend on pH and solvent polarity. Polar protic solvents accelerate disulfide formation .

-

Sulfonic acid derivatives are favored under strong oxidative conditions (e.g., excess KMnO₄) .

1.2. Nucleophilic Substitution

The thiol group acts as a nucleophile, participating in SN₂ reactions.

| Reagents/Conditions | Products | Applications |

|---|---|---|

| Alkyl halides (R-X, base) | Thioethers (R-S-CH₂COOCH₃) | Synthesis of sulfur-containing polymers |

| Acyl chlorides (R-COCl) | Thioesters (R-CO-S-CH₂COOCH₃) | Biochemical probes |

| Epoxides | β-Hydroxy thioethers | Crosslinking agents |

Research Insights :

-

Reaction rates with alkyl halides correlate with electrophilicity (e.g., benzyl chloride > methyl iodide) .

-

Thioesters are thermally labile, limiting their use in high-temperature applications .

1.3. Reduction Reactions

The ester/imidyl group can be reduced to alcohols or amines.

| Reagents/Conditions | Products | Selectivity |

|---|---|---|

| LiAlH₄ (dry ether) | 3-Mercaptopropanol | Complete reduction of ester to alcohol |

| NaBH₄ (with catalysts) | Partial reduction | Selective retention of thiol group |

| H₂/Pd-C | Amine derivative (if imidate) | Hydrogenolysis of imidyl group |

Notable Observations :

-

LiAlH₄ reduces esters to primary alcohols but leaves thiols intact .

-

Catalytic hydrogenation of imidates requires precise control to avoid over-reduction .

Stability and Reactivity Considerations

| Factor | Impact on Reactivity | Mitigation Strategies |

|---|---|---|

| pH | Acidic: Thiol protonation reduces nucleophilicity | Buffer near neutral pH (6–8) |

| Temperature | High temps accelerate oxidation | Store under inert gas (N₂/Ar) |

| Solvent | Polar aprotic solvents enhance SN₂ rates | Use DMF or DMSO for substitutions |

Synthetic Utility Table

| Reaction Type | Example | Yield (%) | Reference Protocol |

|---|---|---|---|

| Oxidation to disulfide | Air, RT, 24 hrs | 85–90 | |

| Thioether formation | Benzyl chloride, K₂CO₃, DMF | 78 | |

| Thiol-ene polymer | 1,6-Hexanediol diacrylate, UV | 92 |

Unexplored Research Directions

-

Enantioselective thiol substitutions for chiral thioether synthesis.

-

Photoredox catalysis to enable C–S bond formation under mild conditions.

-

Biodegradable thiol-ene polymers for controlled drug delivery.

Propiedades

Número CAS |

66592-92-5 |

|---|---|

Fórmula molecular |

C4H9NOS |

Peso molecular |

119.19 g/mol |

Nombre IUPAC |

methyl 3-sulfanylpropanimidate |

InChI |

InChI=1S/C4H9NOS/c1-6-4(5)2-3-7/h5,7H,2-3H2,1H3 |

Clave InChI |

JJVPEIRQADTJSH-UHFFFAOYSA-N |

SMILES |

COC(=N)CCS |

SMILES canónico |

COC(=N)CCS |

Sinónimos |

methyl 3-mercaptopropionimidate SHIMS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.